molecular formula C12H11N3O4S B2736077 N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide CAS No. 329795-73-5

N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide

Cat. No.: B2736077
CAS No.: 329795-73-5
M. Wt: 293.3
InChI Key: JJZUNHXDLYMTHO-UHFFFAOYSA-N
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Description

N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide is a complex organic compound that features a benzo[1,3]dioxole moiety and a thiazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of industrial-grade reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound .

Scientific Research Applications

N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact pathways and targets can vary depending on the specific biological activity being studied .

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c13-12-15-11(17)9(20-12)4-10(16)14-6-1-2-7-8(3-6)19-5-18-7/h1-3,9H,4-5H2,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZUNHXDLYMTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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